molecular formula C19H16F6N2O4 B2750785 N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide CAS No. 860788-23-4

N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

Cat. No.: B2750785
CAS No.: 860788-23-4
M. Wt: 450.337
InChI Key: HIIRLUFSHIRJFQ-UHFFFAOYSA-N
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Description

The compound “2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” is a herbicide used primarily in corn fields . It has a molecular weight of 346.71 .


Synthesis Analysis

A synthesizing method of a similar compound, “2-chloro-4-(methylsulfonyl)benzoic acid”, involves adding 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts into an autoclave, injecting oxygen, and heating the autoclave .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” can be found on various chemical databases .


Chemical Reactions Analysis

The synthesis of “2-chloro-4-(methylsulfonyl)benzoic acid” involves a catalytic oxidation process .


Physical and Chemical Properties Analysis

The compound “2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” has a boiling point of 484.8±45.0 °C and a density of 1.522±0.06 g/cm3 .

Scientific Research Applications

Coordination Chemistry and Metal-Organic Frameworks

Research has focused on the synthesis and characterization of N-heterocyclic carbene (NHC) metal complexes and coordination polymers involving similar bis(NHC) ligands. These studies aim to understand the structural properties and potential applications of these complexes in catalysis and materials science. For instance, the synthesis of NHC silver(I) cyclophanes and their ability to recognize p-phenylenediamine molecules through fluorescent and UV/vis spectroscopic titrations highlight their potential as molecular receptors (Liu et al., 2011).

Molecular Recognition and Sensing

The structural flexibility and electron-donating capabilities of bis(benzimidazole) derivatives have been exploited in the construction of molecular receptors and sensors. These compounds can form complexes with metal ions, demonstrating applications in anion sensing and the construction of supramolecular architectures for specific molecular recognition tasks. The ability of certain complexes to bind selectively with anions like fluoride and cyanide showcases their utility in developing new sensing materials (Brazeau et al., 2017).

Photophysical Properties and Organic Light-Emitting Devices (OLEDs)

The development of new luminescent materials is crucial for advancing OLED technology. Research into complexes containing bisbenzimidazole derivatives has explored their photophysical properties, with a focus on their potential use in OLEDs. These studies aim to synthesize materials with desirable emission characteristics and stability, contributing to the development of more efficient and durable OLED components (Alabau et al., 2014).

Antimicrobial and Biological Activity

The structural motifs of bisbenzimidazole and related compounds have been evaluated for their potential biological activity, including antimicrobial properties. Synthesis and testing of novel derivatives aim to explore their efficacy as antibacterial agents, contributing to the search for new treatments for infectious diseases. The examination of their biological activity involves assessing their effectiveness against various bacterial strains and understanding their mechanism of action (Bharty et al., 2015).

Safety and Hazards

The compound “2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” is labeled with the signal word “Warning” and has the hazard statement H317 .

Properties

IUPAC Name

N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F6N2O4/c1-11-2-4-12(5-3-11)16(28)26-27-17(29)14-8-13(30-9-18(20,21)22)6-7-15(14)31-10-19(23,24)25/h2-8H,9-10H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIRLUFSHIRJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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